molecular formula C25H26N4O2S B2744114 2-(1H-indol-1-yl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1207046-71-6

2-(1H-indol-1-yl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2744114
CAS No.: 1207046-71-6
M. Wt: 446.57
InChI Key: KDXBHNDXKSYRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activities

2-(1H-indol-1-yl)-1-(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone and its derivatives have been explored for their antimicrobial and antifungal activities. For instance, synthesis and antimicrobial activity studies of new pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, demonstrating the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, compounds with azole-containing piperazine derivatives have exhibited moderate to significant antibacterial and antifungal activities in vitro, suggesting their potential as broad-spectrum antimicrobial agents (Gan, Fang, & Zhou, 2010).

Analgesic and Anti-inflammatory Agents

Derivatives of this compound have been evaluated for their analgesic and anti-inflammatory properties. For example, a series of compounds prepared showed promising analgesic and anti-inflammatory activities, with some compounds demonstrating more potent effects than acetylsalicylic acid and comparable to indometacin, indicating their potential for the development of new analgesic and anti-inflammatory drugs (Gökçe et al., 2005).

Electrochemical Synthesis and Organic Chemistry Applications

The compound and its related derivatives have been used in the electrochemical synthesis of new organic molecules. Electrochemical methods have facilitated the synthesis of arylthiobenzazoles through the oxidation of related compounds, highlighting the versatility of these compounds in synthetic organic chemistry and the development of novel chemical entities (Amani & Nematollahi, 2012).

Anticancer Activities

Research into the applications of this compound derivatives has also extended into anticancer activity. Novel derivatives synthesized using microwave-assisted methods showed promising activities against MCF-7 tumor cells, indicating potential therapeutic applications in cancer treatment (Mahmoud et al., 2021).

Properties

IUPAC Name

2-indol-1-yl-1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-31-21-8-6-19(7-9-21)22-18-32-24(26-22)16-27-12-14-28(15-13-27)25(30)17-29-11-10-20-4-2-3-5-23(20)29/h2-11,18H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXBHNDXKSYRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.